3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
CAS No.: 74717-21-8
Cat. No.: VC20255685
Molecular Formula: C17H17N3O6S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74717-21-8 |
|---|---|
| Molecular Formula | C17H17N3O6S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27) |
| Standard InChI Key | WNUQZLLEIBNFQP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide comprises a benzamide backbone substituted at the 3, 4, and 5 positions with methoxy groups () and a 4-nitrophenyl carbamothioyl () group at the amide nitrogen. The IUPAC name reflects this substitution pattern: 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 74717-21-8 |
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 3,4,5-Trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)N+[O-] |
| InChI Key | WNUQZLLEIBNFQP-UHFFFAOYSA-N |
The presence of electron-donating methoxy groups and the electron-withdrawing nitro group creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The compound’s solubility profile is dominated by its polar functional groups, rendering it sparingly soluble in nonpolar solvents but more soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves a multi-step protocol:
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Benzamide Precursor Preparation: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (), followed by reaction with ammonium thiocyanate () to yield the intermediate thiourea derivative.
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Carbamothioylation: The intermediate reacts with 4-nitroaniline in the presence of a coupling agent such as -dicyclohexylcarbodiimide (DCC), forming the target compound.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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NMR: Peaks at δ 3.82–3.95 ppm correspond to the nine methoxy protons. Aromatic protons of the benzamide and nitrophenyl moieties appear between δ 6.87–8.14 ppm .
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NMR: Signals at δ 56.78–60.65 ppm confirm methoxy carbons, while carbonyl () and thiocarbonyl () groups resonate at δ 166.87 and 180.93 ppm, respectively .
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Mass Spectrometry (LCMS): The molecular ion peak at aligns with the compound’s molecular weight.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Activity Comparison
| Compound | Substituents | IC (α-Glucosidase) |
|---|---|---|
| Target Compound | 3,4,5-OMe; 4-NO | Not reported |
| 4e | 3,4,5-OMe; 4-F | 18.3 µM |
| 4i | 3,4,5-OMe; 3-F | 22.7 µM |
The nitro derivative’s larger size and stronger electron-withdrawing capacity may alter binding kinetics compared to fluoro analogs. Molecular docking studies suggest that the nitro group forms hydrogen bonds with catalytic residues like Asp349 and Arg439 in α-glucosidase .
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